Liriodendronine

Description

Academic Significance of Liriodendronine within Aporphinoid Alkaloid Chemistry

Aporphinoid alkaloids constitute a significant group of plant secondary metabolites characterized by a tetracyclic aromatic basic nitrogen-containing skeleton uni.lu. Over 500 aporphine (B1220529) alkaloids have been isolated from various plant families, highlighting their widespread occurrence and structural diversity nih.gov. This compound is specifically identified as an oxoaporphine alkaloid uni.lu. Oxoaporphines are a subset of aporphinoids featuring a carbonyl group, which influences their chemical properties and reactivity compared to their reduced counterparts.

The academic significance of this compound lies in its contribution to the chemical understanding of the oxoaporphine subclass. Its isolation and structural elucidation are important for mapping the full spectrum of aporphinoid structures found in nature. For instance, this compound has been studied as an oxoaporphine pigment isolated from the discolored sapwood of Liriodendron tulipifera uni.lu. This highlights its relevance in studies concerning the chemical composition of specific plant tissues and the natural pigments they contain. The study of this compound, alongside other aporphinoids, helps to build a comprehensive picture of the biosynthetic pathways that lead to these complex natural products.

Scope and Context of this compound Studies in Natural Products Research

The study of this compound falls within the broader scope of natural products research, a field dedicated to the discovery, isolation, structural elucidation, and study of biologically active compounds from natural sources. Natural products research encompasses various aspects, including the chemistry and biochemistry of naturally occurring compounds and the biology of the organisms from which they are obtained chem960.com.

Structure

3D Structure

Properties

CAS No. |

65400-36-4 |

|---|---|

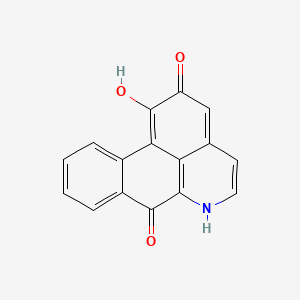

Molecular Formula |

C16H9NO3 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

16-hydroxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),11,13-heptaene-8,15-dione |

InChI |

InChI=1S/C16H9NO3/c18-11-7-8-5-6-17-14-12(8)13(16(11)20)9-3-1-2-4-10(9)15(14)19/h1-7,17,20H |

InChI Key |

PXJWAJDNCNJNLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C=C4C3=C(C2=O)NC=C4)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C=C4C3=C(C2=O)NC=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Liriodendronine; |

Origin of Product |

United States |

Natural Occurrence and Distribution Within Biological Systems

Botanical Sources and Isolation Methodologies

Liriodendronine has been isolated from various plant species using different extraction and purification techniques.

Isolation from Liriodendron tulipifera

Liriodendron tulipifera, commonly known as the tulip tree or yellow poplar, is a significant source of this compound. wikipedia.orgusda.gov this compound has been isolated from the discolored sapwood of Liriodendron tulipifera. researchgate.netthieme-connect.com Research has also focused on the bark and leaves of L. tulipifera, which contain various secondary metabolites, including alkaloids. nih.govmdpi.com The isolation typically involves extraction with organic solvents, followed by chromatographic techniques to purify the compound.

Isolation from Cleistopholis patens

Cleistopholis patens, a tree found in West Africa, is another botanical source from which this compound has been isolated. nih.govbiomedgrid.com Studies on C. patens have focused on its trunk bark and leaves, which are used in traditional medicine. biomedgrid.comafricaresearchconnects.com Isolation methodologies often involve solvent extraction and various chromatographic methods to obtain pure compounds.

Isolation from Guatteria multivenia

This compound has also been isolated from Guatteria multivenia. nih.gov This plant is another member of the Annonaceae family, known for producing various alkaloids. The isolation process from Guatteria species generally follows similar procedures involving extraction and purification.

Presence in Other Plant Genera (e.g., Duguetia, Stephania)

Beyond the primary sources, this compound and related oxoaporphine alkaloids have been found in other plant genera. These include species within the genus Duguetia scispace.comresearchgate.net and Stephania. rushim.ruresearchgate.netucl.ac.uk For instance, N-methylthis compound, a derivative of this compound, has been isolated from Stephania dinklagei. researchgate.netucl.ac.uk The presence of these compounds in diverse genera highlights their distribution across different plant families.

Chemotaxonomic and Phylogenetically Informed Studies

The distribution of secondary metabolites like this compound in plants can provide valuable data for chemotaxonomic and phylogenetic studies. researchgate.netdbca.wa.gov.au Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification and understand evolutionary relationships. The presence or absence of specific alkaloids, such as this compound and other aporphines, can serve as chemical markers for certain plant groups. dbca.wa.gov.au

Detailed research findings in chemotaxonomy often involve analyzing the alkaloid profiles of different species within a genus or family and comparing them. This data can then be integrated with morphological and genetic data to build more comprehensive phylogenetic trees. archive.orgresearchgate.netnih.gov For example, the occurrence of oxoaporphine alkaloids in various families like Magnoliaceae, Annonaceae, Menispermaceae, Monimiaceae, and Ranunculaceae has been noted in reviews on aporphinoid alkaloids, suggesting potential biochemical pathways and evolutionary connections between these groups. nih.gov

While specific detailed data tables directly linking this compound presence to extensive phylogenetic analyses were not extensively detailed in the search results, the principle of using alkaloid profiles for such studies is well-established. researchgate.netdbca.wa.gov.auarchive.org

Example of Data Presentation (Conceptual Table):

A chemotaxonomic study might present data in a table format, indicating the presence (+) or absence (-) of specific alkaloids in different plant species:

| Plant Species | This compound | Liriodenine (B31502) | N-Methylthis compound | Other Alkaloids |

| Liriodendron tulipifera | + | + | - | Various |

| Cleistopholis patens | + | + | - | Various |

| Guatteria multivenia | + | + | - | Various |

| Duguetia furfuracea | - | + | - | Dicentrinone |

| Stephania dinklagei | - | + | + | Corydine (B190833), etc. |

Such tables, when combined with molecular data, help researchers understand the evolutionary history and relationships between plant species based on their biochemical capabilities.

Biosynthetic Pathways and Biogenetic Interrelationships

Elucidation of the Biosynthesis of Liriodendronine

The biosynthetic route to this compound involves a series of enzymatic steps starting from common precursors in the benzylisoquinoline pathway.

Identification of Precursor Metabolites

Studies suggest that 1,2-dihydroxy-7-oxoaporphine is a putative precursor in the biosynthesis of Liriodenine (B31502), which is closely related to this compound. researchgate.net this compound itself, also described as 1,2-dihydroxy-7-oxoaporphine, is considered a progenitor for certain azafluorenone alkaloids through a ring cleavage mechanism. scispace.com

Connection to Benzylisoquinoline Alkaloid Biosynthesis

Benzylisoquinoline alkaloids are synthesized from tyrosine, which is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. wikipedia.org These two compounds condense to form the benzylisoquinoline backbone, with reticuline (B1680550) often serving as a key intermediate. pnas.orgwikipedia.orgnih.gov Aporphine-type alkaloids, such as this compound and Liriodenine, are subgroups derived from this central pathway, typically via intermediates like (S)-reticuline. pnas.org The biosynthesis involves specific enzymes, including O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 oxidoreductases (CYPs), which catalyze modifications to the core structure. maxapress.com

Biogenetic Transformations and Derivatives of this compound

This compound can undergo further biogenetic transformations, leading to the formation of other related aporphinoid structures.

Formation of Liriodenine and Eupolauridine (B1222634) from this compound

Liriodenine is an oxoaporphine alkaloid that is structurally similar to this compound, featuring a methylenedioxy group. nih.gov It is considered highly likely that this compound (1,2-dihydroxy-7-oxoaporphine) is a progenitor of Liriodenine. researchgate.net Eupolauridine is another alkaloid whose biosynthesis is thought to be related to Liriodenine and its putative precursor this compound. researchgate.net

Pathways to Other Aporphinoid Structures

This compound (1,2-dihydroxy-7-oxoaporphine) is considered a key intermediate in the formation of various aporphinoid-related compounds. Through processes involving ring cleavage and subsequent modifications, it can lead to the formation of different classes of alkaloids, including azafluorenone, fluoranthene, tropoloisoquinoline, and 1-azaanthracene alkaloids. scispace.com The specific enzymes and steps involved in these transformations contribute to the diversity of aporphinoid structures found in plants.

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches to the Liriodendronine Core Structure

Total synthesis of complex natural products like this compound, an oxoaporphine alkaloid, typically involves constructing the intricate polycyclic ring system from simpler precursors. While general strategies for the total synthesis of aporphine (B1220529) and oxoaporphine alkaloids exist, specific detailed routes for the de novo total synthesis of this compound itself are not extensively detailed in the immediate search results. Total synthesis often employs methods such as intramolecular cyclizations, cross-coupling reactions, and functional group transformations to build the characteristic aporphine core. organic-chemistry.orgpurdue.eduuni-mainz.de

The oxoaporphine structure of this compound features a tetracyclic system with a carbonyl group. Synthetic strategies would need to address the formation of the aporphine framework and the introduction of the oxo function and the methylenedioxy bridge.

Semi-synthetic Derivatization and Analog Generation

Semi-synthetic approaches involve using naturally occurring, structurally related compounds as starting materials to synthesize this compound or its derivatives. This can be a more efficient route compared to total synthesis, especially if the precursor is readily available.

Conversion of Related Aporphine Alkaloids (e.g., Lysicamine (B1675762) to this compound)

A notable semi-synthetic route to this compound involves the conversion of lysicamine, another aporphine alkaloid. This transformation has been reported in the literature. nih.govresearchgate.netthieme-connect.commedkoo.comacs.orgndl.go.jpacs.org Specifically, heating lysicamine with pyridine (B92270) hydrobromide at an elevated temperature (189°C) followed by treatment with pyridine-water yields this compound as a dark violet betaine. nih.govresearchgate.netresearchgate.net This conversion highlights the close structural relationship between lysicamine and this compound and provides a method for accessing this compound from a related natural source.

Synthesis of N-Methyl and O-Methyl this compound Derivatives

Methylated derivatives of this compound, such as N-methyl and O-methyl this compound, have also been synthesized. The synthesis of 2-O,N-dimethylthis compound has been achieved by treating certain precursors, obtained from the selective ether cleavage of lysicamine, with ethereal diazomethane (B1218177). nih.govresearchgate.net this compound 2-O-methyl ether can also be synthesized from lysicamine, typically involving methylation using diazomethane or other methylating agents. smolecule.com This process usually requires controlled conditions to avoid over-methylation or degradation. smolecule.com Another method for synthesizing this compound 2-O-methyl ether involves the methylation of lysicamine under alkaline conditions using methyl iodide.

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs are pursued to explore the relationship between structural modifications and biological activity. chem960.com This involves creating compounds with variations in the core aporphine structure or the attached functional groups. For example, attempts have been made to synthesize novel oxoaporphines from N-acetylnoraporphines, although these attempts have sometimes yielded different products, such as phenanthrene (B1679779) derivatives. The synthesis of analogs allows for the investigation of how changes in substituents, oxidation states, or the nitrogen atom affect the compound's properties. frontiersin.orgmdpi.com Studies on structural optimization are sometimes challenged by factors like toxicity, and the development of new synthetic methods for derivatives is an ongoing area of research. researchgate.net

Biological Activities and Associated Molecular Mechanisms of Action

Antifungal Activities and Cellular Pathway Modulation

Liriodenine (B31502), an oxoaporphine alkaloid structurally related to liriodendronine, has demonstrated antifungal activity against various fungi, including opportunistic fungal pathogens. nih.govnih.gov

Disruption of Mitochondrial Iron-Sulfur Cluster Biosynthesis

While direct evidence for this compound's mechanism of action on mitochondrial iron-sulfur cluster biosynthesis is not explicitly detailed in the provided search results, studies on related compounds and general antifungal mechanisms offer insights. Mitochondrial iron-sulfur (Fe-S) clusters are essential cofactors involved in numerous biological pathways, including mitochondrial respiration, DNA repair, and ribosome assembly. mdpi.commdpi.com The biosynthesis of these clusters in mammalian cells is a complex, multi-step process primarily occurring in the mitochondria through the iron-sulfur cluster (ISC) assembly machinery. mdpi.comreactome.org This process involves several proteins, including the cysteine desulfurase NFS1, the scaffold protein ISCU2, frataxin (FXN), ferredoxin 2 (FDX2), and accessory proteins like ISD11 and ACP. mdpi.commdpi.com ISD11 is an essential mitochondrial protein required for the biogenesis of cellular Fe/S proteins and interacts with NFS1 in the mitochondrial desulfurase complex. embopress.org Disruption of this pathway can impair essential cellular functions in fungi, potentially leading to cell death. Some antifungal agents are known to target mitochondrial functions, including oxidative phosphorylation and reactive oxygen species (ROS) formation. frontiersin.org Further research is needed to specifically determine if this compound directly targets components of the mitochondrial iron-sulfur cluster biosynthesis pathway in fungal cells.

Effects on Opportunistic Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans)

Liriodenine has shown antifungal activity against Candida albicans and Cryptococcus neoformans. nih.govnih.gov Studies have evaluated its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against clinical strains of these pathogens. nih.govnih.gov For Cryptococcus neoformans and Cryptococcus gattii, liriodenine exhibited MIC values ranging from 3.9 to 62.5 µg/mL. nih.gov It demonstrated fungicidal activity against susceptible isolates, and transmission electron microscopy revealed significant morphological alterations in cryptococcal cells treated with liriodenine, suggestive of cell death. nih.gov While liriodenine showed activity against most tested Candida species strains, including C. krusei which is intrinsically resistant to fluconazole, some strains like Candida tropicalis were found to be resistant at the highest evaluated concentration. nih.gov Liriodenine was not effective against Aspergillus fumigatus at the concentrations studied. nih.gov

Data on the antifungal activity of liriodenine against Candida and Cryptococcus species:

| Fungal Species | Activity Type | Concentration Range (µg/mL) | Observation | Source |

| Candida spp. | Antifungal | 125 - 250 | MIC range | nih.gov |

| C. krusei | Antifungal | 250 | MIC | nih.gov |

| C. tropicalis | Antifungal | Highest concentration tested | Resistant | nih.gov |

| Cryptococcus neoformans | Antifungal | 62.5 | MIC | nih.gov |

| Cryptococcus neoformans | Antifungal | 3.9 - 62.5 | MIC range on clinical strains | nih.gov |

| Cryptococcus gattii | Antifungal | 3.9 - 62.5 | MIC range on clinical strains | nih.gov |

| Cryptococcus genus | Fungicidal | Not specified | Fungicidal on susceptible isolates | nih.gov |

| Aspergillus fumigatus | Antifungal | Not specified | Not effective at studied concentrations | nih.gov |

Antiprotozoal Activities and Target Interactions

This compound and related oxoaporphine alkaloids have shown activity against various protozoal parasites, including Leishmania species, Plasmodium falciparum, and Trypanosoma brucei. researchgate.netthieme-connect.comresearchgate.netthieme-connect.comthieme-connect.com

Activity against Leishmania Species (e.g., Leishmania donovani)

N-Methylthis compound, a derivative of this compound, has demonstrated activity against Leishmania donovani amastigotes with an IC50 value of 36.1 µM. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com Liriodenine has also shown activity against Leishmania donovani, with IC50 values of 26.16 µM against amastigotes researchgate.net and 15 µM against promastigotes thieme-connect.com. Another study reported liriodenine activity against L. donovani amastigotes with an IC50 of 7.1 µg/mL and against promastigotes with an IC50 of 15 µM. researchgate.netiajpr.com Liriodenine has also been reported to be active against other Leishmania species, including L. amazonensis, L. braziliensis, L. guyanensis, and L. major. researchgate.net

Data on the antileishmanial activity of this compound and N-methylthis compound:

| Compound | Leishmania Species | Form | IC50 Value | Observation | Source |

| N-Methylthis compound | L. donovani | Amastigotes | 36.1 µM | Most active | researchgate.netthieme-connect.comresearchgate.netthieme-connect.com |

| N-Methylthis compound | L. donovani | Amastigotes | 9.4 µg/ml | Highly active | iajpr.com |

Data on the antileishmanial activity of liriodenine:

| Compound | Leishmania Species | Form | IC50 Value | Observation | Source |

| Liriodenine | L. donovani | Amastigotes | 26.16 µM | High activity | researchgate.netthieme-connect.com |

| Liriodenine | L. donovani | Promastigotes | 15 µM | Strongest activity | thieme-connect.comresearchgate.net |

| Liriodenine | L. donovani | Amastigotes | 7.1 µg/mL | Highly active | iajpr.com |

| Liriodenine | L. braziliensis | Promastigotes | 16.1 µg/ml | Moderately active | iajpr.com |

| Liriodenine | L. guyanensis | Promastigotes | 5.9 µg/ml | Highly active | iajpr.com |

| Liriodenine | L. amazonensis | Not specified | Not specified | Active | researchgate.net |

| Liriodenine | L. major | Not specified | Not specified | Active | researchgate.net |

Activity against Plasmodium falciparum

Liriodenine has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netthieme-connect.comresearchgate.netthieme-connect.comthieme-connect.com Studies have reported IC50 values of 15 µM against P. falciparum. researchgate.netthieme-connect.comresearchgate.netthieme-connect.comthieme-connect.com

Data on the antiplasmodial activity of liriodenine:

| Compound | Parasite | IC50 Value | Source |

| Liriodenine | Plasmodium falciparum | 15 µM | researchgate.netthieme-connect.comresearchgate.netthieme-connect.comthieme-connect.com |

Antiproliferative Mechanisms in Cellular Models

Studies, primarily involving the related alkaloid liriodenine, have explored its antiproliferative effects on various cellular models, particularly cancer cells. The potential mechanisms underlying these effects include the induction of cell cycle arrest, the upregulation of tumor suppressor proteins like p53, and the modulation of nitric oxide synthase expression. Given that liriodenine and eupolauridine (B1222634) may be derived from this compound and potentially target similar biological pathways, these observed mechanisms for liriodenine are of interest in understanding the potential bioactivity of this compound.

Induction of Cell Cycle Arrest

Liriodenine has been shown to induce cell cycle arrest in cancer cells. Cell cycle arrest is a mechanism by which the progression of the cell cycle is halted, often in response to cellular damage or other signals, preventing uncontrolled cell proliferation. This can occur at different phases of the cell cycle, such as the G1 or G2/M checkpoints. An extract containing alkaloids was reported to induce cell cycle arrest in the G1 phase and inhibit DNA synthesis.

Upregulation of Tumor Suppressor Proteins (e.g., p53)

The upregulation of tumor suppressor proteins, such as p53, is another mechanism associated with the antiproliferative effects of liriodenine. The p53 protein plays a critical role in regulating the cell cycle, inducing apoptosis (programmed cell death), and maintaining genomic stability. Research has indicated that liriodenine can induce significant apoptosis in human laryngocarcinoma cells, and this effect may be linked to the upregulation of p53 expression. Studies have confirmed that liriodenine can induce a significant increase in p53 expression in a dose- and time-dependent manner in certain cancer cell lines.

Modulation of Nitric Oxide Synthase Expression

Modulation of nitric oxide synthase (NOS) expression has also been suggested as a mechanism involved in the biological activities of liriodenine or related alkaloid extracts. Nitric oxide (NO), produced by NOS enzymes, is a signaling molecule involved in various physiological processes, including the immune response and cellular signaling. The inducible form of NOS (iNOS) in macrophages, for instance, can be expressed in response to stimuli and is involved in anti-microbial and cytotoxic activities. While the precise role of NOS modulation in the antiproliferative effects of liriodenine requires further detailed study, its reported induction suggests a potential involvement in the cellular response to the alkaloid.

General Principles of Alkaloid Bioactivity at the Molecular Level

Alkaloids, as a diverse class of naturally occurring compounds containing nitrogen, exhibit a wide range of biological activities. Their bioactivity is mediated through interactions with various molecular targets within cells.

Interactions with Cellular Receptors and Ion Channels

One of the primary ways alkaloids exert their effects is by interacting with cellular receptors and ion channels. Cellular receptors are typically proteins that bind to signaling molecules, triggering a response within the cell. These include G-protein coupled receptors, enzyme-linked receptors, and intracellular receptors. Ion channels are pore-forming proteins that control the passage of ions across cell membranes, influencing cellular excitability and signaling. Ligand-gated ion channels, for example, open in response to the binding of a specific molecule (ligand), such as a neurotransmitter or an alkaloid. Alkaloids can interact with these receptors and channels, either activating or inhibiting their function, thereby modulating downstream cellular processes. While specific data detailing the direct interaction of this compound with particular receptors or ion channels was not extensively provided in the search results, the general principle of alkaloids interacting with these targets is well-established and represents a potential mode of action for compounds like this compound.

Modulations of Enzymatic Activities

While alkaloids in general are known to modulate enzyme activity chem960.com, specific detailed research on how this compound directly modulates particular enzymatic activities is limited in the provided sources. Some studies investigating the antiprotozoal activity of aporphine (B1220529) alkaloids, including this compound, have suggested potential enzymatic targets for this class of compounds. For instance, inhibition of Trypanosoma brucei ornithine decarboxylase has been proposed as a likely mechanism for the anti-trypanosomal effects observed in a panel of alkaloids that included this compound. However, the specific contribution and detailed mechanism of this compound's effect on this or other enzymes are not explicitly detailed with specific data in the search results.

Binding to Nucleic Acids (DNA/RNA)

Alkaloids are known to interact with DNA or DNA-processing enzymes chem960.com. While the ability of some related compounds, such as liriodenine, to bind DNA has been investigated, specific and unambiguous data demonstrating the direct binding of this compound to DNA or RNA, including dissociation constants or detailed interaction profiles, were not clearly presented for this compound itself within the scope of the provided search results. General statements about alkaloids interacting with nucleic acids exist, but direct evidence for this compound's binding to DNA or RNA is not explicitly detailed in the examined sources.

Influence on Membrane Integrity and Function

The interaction of compounds with biological membranes can influence their integrity and the function of associated proteins. While protein-lipid interactions are crucial for various cellular processes and membrane protein function, specific research detailing how this compound influences membrane integrity or modulates the function of membrane proteins was not found within the provided search results. The available information discusses general mechanisms of membrane interaction by other types of molecules, such as misfolded proteins, but does not provide specific findings for this compound.

pH-Dependent Changes in Chemical Configuration and Biological Effect

The chemical configuration and biological effects of some molecules can be dependent on pH. This is often related to changes in protonation state or conformational changes influenced by the surrounding environment's acidity or alkalinity. However, specific information detailing pH-dependent changes in the chemical configuration of this compound and how such changes might directly impact its biological effects was not found in the provided search results. While pH can influence enzyme activity and protein conformation, a direct link to this compound's chemical structure and its pH-dependent biological activity is not explicitly described in the examined literature.

Analytical Methodologies for Liriodendronine Research

Extraction and Isolation Techniques from Biological Matrices

The initial steps in the study of Liriodendronine from biological sources, such as plant tissues, involve efficient extraction and isolation to separate the target compound from the complex matrix. Various techniques are employed depending on the nature of the biological material and the desired purity of the extract.

General approaches for extracting compounds from biological matrices include liquid-liquid extraction (LLE), solid phase extraction (SPE), protein precipitation, and supercritical fluid extraction nih.govnih.govfishersci.ca. For plant materials, techniques such as Soxhlet extraction and ultrasound-assisted extraction have also been utilized to isolate bioactive compounds . The choice of solvent and extraction method is crucial and is often optimized based on the polarity and solubility of this compound to maximize yield and minimize co-extraction of interfering substances. Subsequent isolation typically involves chromatographic methods to obtain the pure compound for detailed characterization.

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the compound's molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the number and type of hydrogen and carbon atoms, their connectivity, and their spatial arrangement.

1H NMR spectroscopy provides insights into the proton environment within the molecule, including chemical shifts, multiplicity, and coupling constants, which help in identifying different types of protons and their neighboring groups thegoodscentscompany.comresearchgate.netnih.gov. 13C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for each unique carbon atom thegoodscentscompany.comresearchgate.net.

Specific NMR data for this compound and its derivatives have been reported in research focusing on their isolation and characterization biotcm.netnih.gov. The interpretation of these spectra allows for the confirmation of the oxoaporphine core structure and the position of substituents.

Mass Spectrometry (e.g., HRMS, ESI Mass Spectrometry)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its elemental composition and structural fragments.

Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for the analysis of polar and thermally labile compounds like alkaloids, producing protonated or deprotonated molecular ions nih.govnih.gov. High-resolution mass spectrometry (HRMS), often coupled with ESI (HR-ESI-MS), provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions nih.gov. This is vital for confirming the molecular formula of this compound (C16H9NO3) wikidata.org.

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing detailed structural information nih.govnih.gov. Fragmentation patterns can help in identifying key structural features and confirming the connectivity of atoms within the this compound molecule. GC-MS has also been used in the analysis of this compound wikidata.org. The application of HRMS and ESI-MS has been instrumental in the structure elucidation of this compound derivatives isolated from natural sources biotcm.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about the presence of chromophores, such as conjugated double bonds and aromatic systems. This compound, with its highly conjugated oxoaporphine structure, exhibits characteristic absorption bands in the UV-Vis spectrum wikidata.org.

UV-Vis spectroscopy can be used as a detection method during chromatographic separation and for the quantitative analysis of this compound based on the Beer-Lambert law, which relates absorbance to concentration. Changes in the UV-Vis spectrum under different conditions, such as varying pH, can also provide information about the presence of ionizable functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, such as the carbonyl group of the lactam moiety, hydroxyl groups, and aromatic ring vibrations biotcm.netwikidata.org. Analysis of the IR spectrum complements the information obtained from other spectroscopic techniques, aiding in the comprehensive structural characterization of this compound.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from complex extracts and for its quantitative determination. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or thermally labile compounds like alkaloids. Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed to achieve optimal separation of this compound from co-occurring compounds in biological extracts. HPLC is often coupled with detectors such as UV-Vis detectors or mass spectrometers for both qualitative and quantitative analysis.

Gas Chromatography (GC) is suitable for the separation of volatile or semi-volatile compounds. While this compound itself might be less amenable to GC without derivatization due to its structure, GC-MS has been reported in its analysis wikidata.org.

Quantitative analysis of this compound using chromatography is typically performed by comparing the peak area or peak height of this compound in a sample chromatogram to those obtained from a series of external standards of known concentrations. The use of internal standards can improve the accuracy and precision of quantitative analysis by compensating for variations in sample preparation and injection. Chromatographic methods, particularly HPLC, coupled with sensitive detectors, allow for the accurate quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. HPLC, often coupled with detectors like Diode Array Detectors (DAD), is applied in the analysis of alkaloids, including those structurally related to this compound. For instance, HPLC-DAD using a C18 column and UV detection at 254 nm has been employed to assess the purity of this compound 2-O-methyl ether. While direct specific data for this compound analysis by HPLC in the search results are limited, the technique is fundamental for the purification and analysis of alkaloids from plant extracts where this compound is found. researchgate.net The quantitative analysis of certain bioactive compounds using HPLC-DAD has demonstrated high recovery rates (98.02% to 100.21%) and low RSD values (1.32–3.15%) for precision, stability, and repeatability, with linear equations showing R values above 0.9990, indicating the method's reliability for quantitative analysis. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced sensitivity and faster analysis compared to traditional HPLC, particularly for samples available in limited quantities. nih.gov UPLC coupled with mass spectrometry (MS), such as UPLC-Q-Exactive/MS, has been utilized for the analysis of chemical constituents in plant extracts where this compound or its derivatives might be present. researchgate.netresearchgate.net For example, UPLC-Q-Exactive/MS was used to analyze the chemical constituents of Tetrastigma hemsleyanum, and a compound with an [M-H]⁻ ion at m/z 290.08 and specific fragment ions was assigned as this compound di-Me ether. researchgate.netresearchgate.netresearchgate.net This highlights the capability of UPLC-MS techniques in identifying and providing structural information on this compound and its related compounds within complex biological matrices. UPLC-MS/MS has also been used in metabolomics studies to annotate various metabolites, including alkaloids, in plant extracts. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself might not be directly analyzed by GC without derivatization due to its structure and potential polarity, GC, often coupled with Mass Spectrometry (GC/MS), is a standard technique in the broader analysis of alkaloids and plant extracts. rushim.ruresearchgate.net Studies involving the conversion of Lysicamine (B1675762) into this compound and its 2-O-methyl ether have mentioned GC in the context of analytical methods used in such research. dtic.mil GC-MS methods with derivatization have been employed to identify O-desmethyl metabolites in other studies, indicating the potential for GC-based analysis of this compound derivatives after appropriate sample preparation. researchgate.net

Computational and In Silico Approaches for Structure Elucidation and Docking

Computational methods are increasingly important in the study of natural products like this compound, aiding in structure confirmation and the prediction of interactions with biological targets.

Computer-Assisted Structure Elucidation Software

Computer-Assisted Structure Elucidation (CASE) software utilizes spectroscopic data, primarily NMR and MS, to determine chemical structures. acdlabs.commass-analytica.commestrelab.com These programs can generate and rank potential structures that fit the experimental data, significantly accelerating the elucidation process. acdlabs.commestrelab.combruker.com While no specific instance of this compound's structure being elucidated de novo solely by CASE software was found in the search results, CASE systems are widely applied to complex organic molecules and natural products. acdlabs.combruker.comresearchgate.net The process involves analyzing 1D and 2D NMR data, extracting molecular formulas from high-resolution MS, and generating molecular connectivity diagrams. acdlabs.com Software like ACD/Structure Elucidator Suite and Mnova Structure Elucidation provide workflows for processing and interpreting spectroscopic data to propose and verify structures. acdlabs.commestrelab.com The LSD software and its derivative pyLSD are also examples of CASE programs used for structure elucidation based on NMR data, capable of handling various atom types and correlation data. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to simulate the behavior of molecules and predict their binding affinity to target proteins. These methods are valuable for understanding the potential biological activities of compounds like this compound by exploring their interactions at a molecular level. Molecular modeling studies have been conducted on various alkaloids, including this compound, to investigate their interactions with biological targets, such as proteins in Trypanosoma brucei. Docking studies, often using software like AutoDock Vina or GOLD, are employed to predict the binding orientation and strength of a ligand (e.g., this compound) within the active site of a protein. Research has shown that the docking scores of monomeric aporphine (B1220529) alkaloids, which include this compound, can be favorable, suggesting potential interactions with target sites like Lysine 69 in ornithine decarboxylase. These in silico approaches provide insights into potential mechanisms of action and help prioritize compounds for further experimental investigation. researchgate.net

Future Research Trajectories and Identified Knowledge Gaps

Comprehensive Elucidation of Liriodendronine's Primary Mechanisms of Action

Current understanding of this compound's mechanisms of action is limited. Research suggests it may modulate various biological pathways, potentially leading to synergistic effects when combined with other therapeutic agents smolecule.com. However, the specific molecular events and cascades influenced by this compound remain largely undefined. Future research needs to delve deeper into the biochemical and cellular processes that are directly or indirectly affected by this compound. This includes detailed investigations into enzyme inhibition or activation, receptor binding, and interference with key signaling pathways. A thorough understanding of these primary mechanisms is essential for rational drug design and therapeutic development.

Discovery of Novel Cellular and Molecular Targets

The precise cellular and molecular targets through which this compound exerts its effects are not fully identified smolecule.com. While some studies on related alkaloids like liriodenine (B31502) have explored potential targets such as acetylcholinesterase and alpha-glucosidase inhibitors, and even exhibited activity against Leishmania donovani and Plasmodium falciparum, the specific targets of this compound itself require dedicated investigation nih.govresearchgate.netresearchgate.net. Identifying these targets is critical for understanding the compound's specificity and potential off-target effects. Future research should employ advanced techniques such as pull-down assays, target-binding studies, and phenotypic screening coupled with target deconvolution to identify the proteins, nucleic acids, or other cellular components that directly interact with this compound . This will provide valuable insights into its biological activities and potential therapeutic applications.

Optimization of Synthetic Pathways for this compound Analogs

While general synthesis methods for this compound 2-O-methyl ether, involving precursors like Lysicamine (B1675762) and methylation, have been outlined, the optimization of these pathways and the development of efficient routes for synthesizing this compound itself and its analogs represent a significant research need smolecule.com. Efficient and scalable synthetic methods are crucial for producing sufficient quantities of this compound for extensive biological testing and potential therapeutic development. Furthermore, the ability to synthesize analogs with specific structural modifications is vital for structure-activity relationship (SAR) studies, which can help identify key functional groups responsible for its biological activities and potentially lead to the development of more potent or selective compounds researchgate.net. Research should focus on exploring novel synthetic strategies, improving yields, reducing costs, and developing methods for creating diverse libraries of this compound analogs.

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Mechanistic Studies

Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand this compound's effects at a systems level researchgate.netnih.govnih.gov. While omics technologies are increasingly used in biological research to understand complex cellular processes and disease mechanisms, their application to this compound studies is an identified knowledge gap researchgate.netnih.govbig.ac.cn. Future research should utilize these technologies to investigate how this compound affects gene expression profiles (transcriptomics), protein abundance and modification (proteomics), and metabolic pathways (metabolomics) within cells or organisms. researchgate.netnih.govnih.gov. This integrated approach can reveal complex interactions and provide a holistic view of the biological pathways modulated by this compound, complementing traditional reductionist approaches.

Q & A

Q. What are the validated protocols for isolating and purifying Liriodendronine from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques. Key steps include:

Plant Material Preparation : Lyophilization and grinding to increase surface area for solvent penetration .

Fractionation : Use of column chromatography (silica gel or Sephadex LH-20) with gradient elution to separate alkaloid-rich fractions .

Purity Verification : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry to confirm compound identity and purity (>95%) .

- Critical Consideration : Reproducibility requires strict documentation of solvent ratios, temperature, and pressure conditions, as emphasized in experimental reporting standards .

Q. How do researchers establish baseline cytotoxicity profiles for this compound in vitro?

- Methodological Answer : Standardized assays include:

- MTT/PrestoBlue Assays : To measure metabolic activity in cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (e.g., 1–100 µM) .

- Control Groups : Normal cell lines (e.g., HEK293) to assess selective toxicity .

- IC₅₀ Calculation : Dose-response curves analyzed using nonlinear regression models (e.g., GraphPad Prism) .

- Data Interpretation : Variability in IC₅₀ values across studies may arise from differences in cell culture conditions or assay protocols .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported mechanisms of action (e.g., apoptosis vs. autophagy induction)?

- Methodological Answer : To address conflicting findings:

Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways (e.g., Bcl-2 family proteins for apoptosis; LC3-II for autophagy) .

Temporal Analysis : Time-course experiments (e.g., 6–48 hours) to track dynamic shifts in cell death mechanisms .

Inhibitor Studies : Use pathway-specific inhibitors (e.g., Z-VAD-FMK for caspases) to isolate dominant mechanisms .

Q. How can researchers optimize in vivo models to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Key steps include:

Animal Model Selection : Rodents (e.g., Sprague-Dawley rats) for bioavailability studies, with ethical approval per FINER criteria .

Dosing Routes : Intraperitoneal vs. oral administration to compare bioavailability .

Analytical Validation : LC-MS/MS for plasma concentration profiling and metabolite identification .

- Data Challenges : Low aqueous solubility of this compound may necessitate nanoformulation to enhance bioavailability .

Data Contradiction Analysis

Q. Why do studies report divergent results on this compound’s anti-inflammatory effects?

- Methodological Answer : Discrepancies may stem from:

- Model Systems : In vitro (e.g., RAW264.7 macrophages) vs. in vivo (e.g., carrageenan-induced edema in mice) .

- Biomarker Selection : NF-κB inhibition vs. COX-2 suppression as primary endpoints .

- Dose Thresholds : Anti-inflammatory effects may only manifest at sub-cytotoxic concentrations (e.g., <10 µM) .

- Resolution Strategy : Meta-analysis of existing data using PRISMA guidelines to identify confounding variables .

Guidance for Future Research

- Experimental Design : Adopt PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Data Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including raw data deposition in repositories .

- Ethical Compliance : Ensure human/animal studies adhere to institutional review board (IRB) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.